molecular formula C29H28N4O4 B6488540 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 887221-76-3

2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B6488540
CAS No.: 887221-76-3
M. Wt: 496.6 g/mol
InChI Key: RTEJNSWLTJMGRM-UHFFFAOYSA-N
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Description

2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide is a synthetic organic compound characterized by its intricate molecular structure. The compound belongs to the pyrimido[5,4-b]indole class, known for its diverse pharmacological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide typically involves multi-step organic synthesis. Here is an outline of a common synthetic route:

  • Formation of the pyrimido[5,4-b]indole core: : This step generally involves the cyclization of appropriate precursor molecules under acidic or basic conditions. The choice of cyclization method can significantly impact the yield and purity of the desired product.

  • Functional group modifications: : Post-cyclization, specific functional groups are introduced. For example, methoxy and methyl groups can be added via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

  • Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base or a catalyst.

  • Acetamide formation: : The final acetamide moiety is introduced by reacting the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve:

  • Large-scale reactors: : To handle reactions under controlled temperature and pressure.

  • Continuous flow systems: : For increased efficiency and consistent product quality.

  • Purification techniques: : Such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to form quinone derivatives under strong oxidizing conditions.

  • Reduction: : Reduction reactions can transform its carbonyl groups into alcohols.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromic acid in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products

The major products from these reactions depend on the conditions and reagents used. Oxidation yields quinones, reduction produces alcohols, and substitution varies based on the substituent introduced.

Scientific Research Applications

Chemistry

Biology

In biological research, it is studied for its potential interactions with cellular pathways and molecular targets.

Medicine

It holds promise in medicinal chemistry for developing new therapeutic agents, given its structural complexity and potential bioactivity.

Industry

In the industry, it can be utilized as an intermediate in the synthesis of other complex organic molecules, especially in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate enzymatic pathways, disrupt cell signaling, or alter gene expression, depending on the biological context. Specific pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-8-methoxy-5-nitro-1H-pyrimido[5,4-b]indole-4,6-dione

  • 3-benzyl-6-bromo-8-methoxy-1H-pyrimido[5,4-b]indole-2,4-dione

Uniqueness

What sets 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide apart is the specific combination of functional groups and the positioning on the pyrimido[5,4-b]indole core. This uniqueness may lead to distinct biological activities and chemical reactivities, making it an interesting compound for further study.

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Properties

IUPAC Name

2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c1-4-20-12-8-9-13-23(20)30-25(34)18-32-26-22-16-21(37-3)14-15-24(22)31(2)27(26)28(35)33(29(32)36)17-19-10-6-5-7-11-19/h5-16H,4,17-18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEJNSWLTJMGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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